molecular formula C16H19NO3 B13893738 Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate

Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate

Cat. No.: B13893738
M. Wt: 273.33 g/mol
InChI Key: YDUNQMUHKZGQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, creating a three-dimensional structure that can interact with various biological targets.

Preparation Methods

The synthesis of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring and the indane moiety. One efficient synthetic route involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by dianion alkylation and demethylation . Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate can be compared with other spirocyclic compounds such as:

These compounds share similar spirocyclic structures but differ in their specific functional groups and applications. The uniqueness of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate lies in its specific combination of the azetidine and indane moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 3-oxospiro[1H-indene-2,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H19NO3/c1-15(2,3)20-14(19)17-9-16(10-17)8-11-6-4-5-7-12(11)13(16)18/h4-7H,8-10H2,1-3H3

InChI Key

YDUNQMUHKZGQDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3=CC=CC=C3C2=O

Origin of Product

United States

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